Ethyl oxo((phenylmethyl)amino)acetate
Description
The compound ethyl oxo((phenylmethyl)amino)acetate, while not directly mentioned in the provided papers, appears to be related to a class of compounds that include various ethyl acetate derivatives with potential biological activities. These derivatives are synthesized and modified to enhance their properties for applications such as diuretics, peptide synthesis, and antitumor activities.
Synthesis Analysis
The synthesis of related compounds involves the Mannich reaction, as seen in the creation of a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, which were tested for saluretic and diuretic activities . Another synthesis method reported is the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, leading to a compound with antitumor activity . Additionally, the synthesis of oligopeptides using a modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, demonstrates the versatility of ethyl acetate derivatives in peptide bond formation .
Molecular Structure Analysis
The molecular structure of ethyl acetate derivatives is crucial for their biological activity. For instance, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, revealing insights into its antitumor properties . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving ethyl acetate derivatives are diverse. The Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . Phosphine-catalyzed annulation of ethyl (arylimino)acetates leads to the synthesis of oxoimidazolidines, showcasing the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure and substituents. The presence of functional groups such as aminomethyl, cyano, and nitrophenylsulfonyloxyimino groups can significantly alter the solubility, stability, and reactivity of these compounds. For example, the modified Yamaguchi reagent used in peptide synthesis is designed to suppress racemization and is recyclable, indicating its stability and efficiency . The crystal structures of the compounds provide insights into their solid-state properties, which are important for understanding their interactions in biological systems .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel α-Ketoamide Derivatives : Ethyl oxo((phenylmethyl)amino)acetate is utilized in synthesizing α-ketoamide derivatives. OxymaPure, a related compound, demonstrated effectiveness in coupling reactions, yielding high purity and yield of α-ketoamide derivatives (El‐Faham et al., 2013).
Preparation of Enantiomerically Pure Compounds : It is used for synthesizing 3-amino-3-phenyl-1-propanol, showcasing the versatility of ethyl derivatives in preparation of enantiomerically pure compounds (Fadnavis et al., 2006).
Pharmaceutical Applications
Platelet Aggregation Inhibitor : Ethyl oxo((phenylmethyl)amino)acetate, as a glycoprotein IIb/IIIa antagonist, is researched for thrombotic disorders. Its impurity profile was studied using liquid chromatography-mass spectrometry, highlighting its potential in drug development (Thomasberger et al., 1999).
Antimicrobial Agent Synthesis : Used in the synthesis of new Quinazolines, which have potential as antimicrobial agents (Desai et al., 2007).
Chemical Analysis and Structural Studies
Crystal Structure Analysis : Its crystal structure has been determined, providing insights into its molecular configuration, which is crucial for its applications in various chemical syntheses (DyaveGowda et al., 2002).
Hirshfeld Surface Analysis and DFT Studies : Comprehensive studies including Hirshfeld surface analysis and DFT studies have been conducted to understand its intermolecular interactions and electronic properties (Baba et al., 2019).
Chemical Reactions and Transformations
Involvement in Ring Transformations : It plays a role in the transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into hydantoin derivatives, demonstrating its utility in heterocyclic chemistry (Milcent et al., 1991).
Catalytic Applications : It is used in the List-Barbas-Mannich reaction, catalyzed by organocatalysts, to produce γ-oxo-α-amino acid derivatives (Perera et al., 2013).
properties
IUPAC Name |
ethyl 2-(benzylamino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKANMPANJTPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221611 | |
Record name | Ethyl oxo((phenylmethyl)amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo((phenylmethyl)amino)acetate | |
CAS RN |
7142-72-5 | |
Record name | Ethyl 2-oxo-2-[(phenylmethyl)amino]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7142-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl benzyloxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007142725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7142-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl oxo((phenylmethyl)amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl oxo[(phenylmethyl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl benzyloxamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XX2J98BKT | |
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